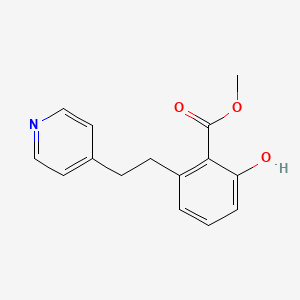![molecular formula C27H28Cl2N2O2 B6339488 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride CAS No. 365542-42-3](/img/structure/B6339488.png)
2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride is an intriguing molecule with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure incorporating both pyridine and phenyl moieties, linked through ether and methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride typically involves multi-step organic synthesis:
Initial Formation: : Begin with the synthesis of the 2-(2-pyridyl)ethyl phenyl ether scaffold.
Substitution Reaction: : Introduce the methoxy group through a substitution reaction on the phenyl ring.
Linkage: : Connect the methoxy-phenyl derivative to the pyridine unit through an ether linkage.
Final Assembly: : Conduct further substitutions and functional group modifications to complete the assembly of the compound.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods, but scaled up to accommodate larger quantities. The process is typically optimized for efficiency and yield, often involving automated reactors, precise temperature controls, and continuous monitoring of reaction conditions.
化学反应分析
Types of Reactions
2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can target the nitro group or other reducible moieties in the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying different parts of the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reagents: : Hydrogen gas in the presence of a palladium catalyst, or metal hydrides like lithium aluminium hydride.
Substitution Reagents: : Halogenating agents for electrophilic substitution, and strong nucleophiles like sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: : Can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Often produces amines or alcohols, depending on the specific site of reduction.
Substitution: : Produces derivatives with modified functional groups, impacting the compound's reactivity and stability.
科学研究应用
Chemistry
Catalyst Design: : Used in the development of novel catalysts for organic reactions.
Analytical Chemistry: : Employed as a reagent in various analytical techniques.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: : Studied as a lead compound in the design of new pharmaceuticals.
Medicine
Therapeutics: : Explored for its potential as a therapeutic agent in treating certain diseases.
Diagnostics: : Utilized in diagnostic assays to detect specific biological markers.
Industry
Material Science: : Applied in the synthesis of advanced materials with unique properties.
Manufacturing: : Used as an intermediate in the production of other complex chemical compounds.
作用机制
The compound exerts its effects through interactions at the molecular level, often targeting specific proteins or enzymes. The mechanisms can involve:
Binding to Active Sites: : The compound fits into the active sites of enzymes, inhibiting their activity.
Pathway Modulation: : Alters biochemical pathways by interacting with key molecular targets.
相似化合物的比较
Unique Features
What sets 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride apart is its unique combination of pyridine and phenyl groups, linked through ether and methoxy moieties.
List of Similar Compounds
**2-[2-[4-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine
**4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine
**2-[2-[4-[2-Hydroxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine
属性
IUPAC Name |
2-[2-[4-[2-methoxy-5-(2-pyridin-2-ylethyl)phenoxy]phenyl]ethyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2.2ClH/c1-30-26-17-12-22(9-14-24-7-3-5-19-29-24)20-27(26)31-25-15-10-21(11-16-25)8-13-23-6-2-4-18-28-23;;/h2-7,10-12,15-20H,8-9,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFIMCRMKZUDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=CC=N2)OC3=CC=C(C=C3)CCC4=CC=CC=N4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339408.png)
![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)
![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339417.png)


![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)
![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)
![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
